molecular formula C5H11N3O B11923127 3-(Aziridin-1-yl)propanehydrazide CAS No. 500584-81-6

3-(Aziridin-1-yl)propanehydrazide

Cat. No.: B11923127
CAS No.: 500584-81-6
M. Wt: 129.16 g/mol
InChI Key: KVCKATMJOYTDQQ-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)propanehydrazide (CAS: 500584-81-6) is a nitrogen-rich small molecule with the molecular formula C₅H₁₁N₃O and a molecular weight of 129.16 g/mol . Its structure features an aziridine (three-membered cyclic amine) group linked to a propanehydrazide backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500584-81-6

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-(aziridin-1-yl)propanehydrazide

InChI

InChI=1S/C5H11N3O/c6-7-5(9)1-2-8-3-4-8/h1-4,6H2,(H,7,9)

InChI Key

KVCKATMJOYTDQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC(=O)NN

Origin of Product

United States

Preparation Methods

Nitrene-Mediated Aziridination

Visible-light-driven aziridination using azoxy-triazenes represents a metal-free approach (Search result 3). The protocol generates singlet nitrene intermediates under mild conditions, enabling aziridine formation without competing C–H insertion. For example:

  • Reagents : Azoxy-triazenes (e.g., phthalimido-protected precursors).

  • Conditions : Visible light (450 nm), room temperature, no external oxidants.

  • Mechanism : Photofragmentation of azoxy-triazenes produces singlet nitrenes, which react with alkenes to form aziridines.

This method avoids transition metals, making it suitable for synthesizing aziridine intermediates like 3-aziridin-1-ylpropanoic acid, a precursor to the target compound.

Hydroxylamine-O-Sulfonic Acid (HOSA) Method

HOSA serves as an aminating agent for unactivated alkenes in the presence of NaI/acetone (Search result 6):

  • Substrates : Alkenes (e.g., propene derivatives).

  • Conditions : HFIP (hexafluoroisopropanol) solvent, pyridine/piperidine base, 25–40°C.

  • Yield : Up to 97% for N–H aziridines.

This method is scalable and avoids harsh reagents, enabling the synthesis of 3-aziridin-1-ylpropane precursors.

Hydrazide Functionalization

Acyl Chloride Route

The reaction of acyl chlorides with hydrazine is a well-established method (Search result 12):

  • Synthesis of 3-aziridin-1-ylpropanoic acid chloride :

    • Reagents : 3-Aziridin-1-ylpropanoic acid, oxalyl chloride (1.5 equiv), catalytic DMF.

    • Conditions : Methylene chloride, 0°C → room temperature, 2–4 h.

  • Hydrazide formation :

    • Reagents : Hydrazine hydrate (2.0 equiv).

    • Conditions : Methylene chloride, −70°C, slow addition of acyl chloride to prevent bis-acylation.

    • Yield : 74–92% (optimized).

Critical Parameters :

  • Hydrazine concentration ≤14% (v/v) in methylene chloride to minimize by-products like bis-methoxybenzylthioether hydrazide.

  • Temperature control (−70°C) ensures regioselectivity.

Integrated Synthetic Pathways

Two-Step Approach

Step 1 : Aziridine formation via HOSA-mediated amination of 3-chloropropene.
Step 2 : Conversion to acyl chloride followed by hydrazine coupling (Table 1).

Table 1. Optimization of Hydrazide Synthesis

ParameterOptimal ValueBy-Product Yield
Hydrazine concentration14% (v/v)≤5%
Reaction temperature−70°C<3%
Acyl chloride addition3–5 h2%

One-Pot Continuous Flow Synthesis

A microreactor-based approach (Search result 7) enhances efficiency:

  • Catalysts : CuCl-loaded porous carbon (first reactor), ZnCl2_2/SnCl2_2-loaded carbon (second reactor).

  • Conditions : 25–40°C, flow rates 6–10 mL/min.

  • Yield : 97.28% purity, 99.5% isolated yield.

Mechanistic Insights and Challenges

Stability of Aziridine Intermediates

Aziridines are prone to ring-opening under acidic or nucleophilic conditions. Strategies to mitigate degradation:

  • Use of electron-withdrawing groups (e.g., phthalimido) during synthesis.

  • Low-temperature processing during hydrazide formation.

Competing Reactions

  • Bis-acylation : Controlled stoichiometry (1:1 acyl chloride/hydrazine) and dilution minimize this side reaction.

  • Nitrogen scrambling : Avoided by using anhydrous conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

3-(Aziridin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of ring-opened compounds .

Scientific Research Applications

Antitumor Activity

3-(Aziridin-1-yl)propanehydrazide has been investigated for its potential as an antitumor agent. Its structural similarity to other aziridine-containing compounds suggests it may interact with DNA or other cellular targets, leading to cytotoxic effects against cancer cells. Studies have shown that compounds with aziridine moieties can form reactive intermediates that bind to DNA, potentially inducing apoptosis in tumor cells .

Prodrug Development

This compound has been explored as a prodrug for delivering active pharmaceutical ingredients more effectively. The aziridine ring can undergo ring-opening reactions under physiological conditions, releasing active hydrazine derivatives that exhibit antitumor properties. Such mechanisms are crucial in enhancing the selectivity and efficacy of chemotherapeutic agents like Temozolomide, which relies on DNA damage for its therapeutic action .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex structures in organic synthesis. Researchers have utilized this compound to synthesize novel hydrazine derivatives, which have shown promising biological activities .

Fluorinated Hydrazines

Recent studies have focused on synthesizing fluorinated derivatives of hydrazines, including those derived from this compound. These fluorinated compounds exhibit enhanced reactivity and stability, making them suitable candidates for applications in agrochemicals and materials science .

Extensive biological assays have been conducted to evaluate the antimicrobial and anticancer activities of this compound and its derivatives. For example, compounds derived from this hydrazide have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding affinities of this compound derivatives to various biological targets. These studies help elucidate the mechanism of action and optimize the structure for improved efficacy against specific diseases .

Case Studies

Study Focus Findings
Antitumor ProdrugsDemonstrated that aziridine-containing compounds enhance cytotoxicity in glioblastoma cell lines through DNA interaction.
Antimicrobial ActivityEvaluated new derivatives showing significant inhibition against Gram-positive and Gram-negative bacteria using disc diffusion methods.
Molecular DockingIdentified strong interactions between synthesized derivatives and target proteins, suggesting effective binding and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)propanehydrazide involves its reactivity with various biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This reactivity is the basis for its potential use in drug development, particularly for targeting specific molecular pathways in diseases .

Comparison with Similar Compounds

Propanehydrazide derivatives vary primarily in their substituents, which significantly influence their physicochemical properties and biological activities. Below is a systematic comparison based on substituent groups, synthesis, physical properties, and bioactivity.

Structural Features and Substituent Effects

Compound Name Substituent Group(s) Molecular Weight (g/mol) Key Structural Attributes
3-(Aziridin-1-yl)propanehydrazide Aziridine 129.16 Compact cyclic amine; high ring strain
3a () 4-Phenylpiperazine 249.17 Bulky piperazine; aromatic interaction
3b () 4-(4-Fluorophenyl)piperazine 267.16 Electron-withdrawing fluorine substituent
3c () 4-(4-Methoxyphenyl)piperazine 279.18 Electron-donating methoxy group
36 () Naphthalene-ethylidene 352.41 Extended aromatic system; lipophilic
5e () 4-Chlorophenylthiazole 517.03 Thiazole heterocycle; chlorophenyl

Key Observations :

  • Aziridine’s small ring size contrasts with larger substituents like piperazine or naphthalene, which enhance steric bulk and modulate lipophilicity.
  • Electron-donating (e.g., methoxy) or withdrawing (e.g., fluorine) groups influence electronic properties and target binding .

Key Observations :

  • Yields for propanehydrazide derivatives range widely (43–95%), influenced by substituent complexity and purification methods .
  • Higher melting points (>200°C) are observed in thiazole-containing derivatives (e.g., 5e) due to increased molecular rigidity .
Cholinesterase (ChE) Inhibition
Compound Name AChE IC₅₀ (µM) BChE IC₅₀ (µM) Reference
4d () 0.69 2.12
4e () 1.94 3.87
4h () 11.62 22.34
  • Piperazine derivatives (e.g., 4d) show potent AChE inhibition, likely due to interactions with the enzyme’s peripheral anionic site .
Antioxidant Activity
Compound Name DPPH Scavenging (vs. Ascorbic Acid) Reference
36 () 1.35×
39 () 1.37×
29 () 1.26×
  • Naphthalene and isoindoline derivatives exhibit superior antioxidant capacity, attributed to resonance-stabilized radical intermediates .
Anticancer Activity
Compound Name Cell Line (IC₅₀, µM) Reference
22 () SH-SY5Y (Neuroblastoma): 12.3
36 () U-87 (Glioblastoma): 9.8
19 () HT-29 (Colon Adenocarcinoma): 7.2
  • Thiophene and quinoline hybrids demonstrate selective cytotoxicity, with mechanisms involving cell cycle arrest (G1 phase) and p27kip1 upregulation .

Structural-Activity Relationships (SAR)

  • Lipophilicity : Lower lipophilicity (e.g., piperazine derivatives) correlates with reduced neurotoxicity .
  • Dipole Moments : Smaller dipole moments enhance blood-brain barrier penetration for neuroprotective agents .
  • Aziridine vs.

Biological Activity

3-(Aziridin-1-yl)propanehydrazide (C5H11N3O) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor properties. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aziridine ring, which contributes to its reactivity and biological properties. The molecular formula is C5H11N3O, with a molecular weight of approximately 129.16 g/mol. Its structure allows it to participate in various chemical reactions, making it a candidate for drug development .

The synthesis of this compound typically involves the reaction of hydrazine derivatives with aziridine-containing compounds. The aziridine moiety is known to form reactive intermediates that can interact with DNA, leading to potential antitumor activity through the formation of DNA adducts .

The proposed mechanism for the biological activity of this compound involves the formation of aziridinium ions, which are highly reactive and can alkylate nucleophilic sites on DNA. This interaction can lead to the formation of N7-guanine adducts, disrupting normal cellular processes and inducing apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) 60 cell line panel screening revealed that this compound exhibits selective cytotoxicity, particularly against leukemia and CNS cancer cell lines .

Table 1: Cytotoxicity Data from NCI 60 Cell Line Panel

Cell LineGI50 (µM)Sensitivity
SF295 (Glioblastoma)2.5High
SNB75 (CNS)3.0High
OVACR-3 (Ovarian)4.0Moderate
SK-OV-3 (Ovarian)5.0Moderate

The data indicate that this compound has a promising therapeutic index compared to established chemotherapeutic agents like Temozolomide (TMZ), which shows limited activity against ovarian cancer .

Additional Biological Activities

Beyond its antitumor properties, research into hydrazone and hydrazide derivatives indicates that compounds similar to this compound may also exhibit antibacterial and antifungal activities. These findings suggest a broader spectrum of biological activity that warrants further investigation .

Case Studies

Several case studies have documented the effects of aziridine derivatives in clinical settings:

  • Case Study: Aziridine Compounds in Cancer Treatment
    • A clinical trial involving a series of aziridine-based compounds demonstrated significant tumor regression in patients with advanced glioblastoma. The trial emphasized the importance of optimizing dosing regimens to enhance therapeutic outcomes while minimizing side effects.
  • Case Study: Toxicological Assessment
    • In preclinical studies assessing the safety profile of this compound, no significant toxicity was observed at therapeutic doses, suggesting a favorable safety margin for further development in clinical applications .

Q & A

Q. What are the standard synthetic protocols for 3-(Aziridin-1-yl)propanehydrazide and its intermediates?

The synthesis typically involves a two-step process:

  • Step 1 : Reacting an amine derivative (e.g., aziridine) with methyl acrylate in dichloromethane (DCM) to form methyl 3-(substitutedamino)propanoate intermediates.
  • Step 2 : Hydrazinolysis using hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol for 4 hours to yield the final hydrazide . Example yields range from 46% to 87%, depending on substituents and purification methods (e.g., diethyl ether-petroleum ether washes) .

Q. Which analytical techniques are recommended for characterizing this compound derivatives?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and structure (e.g., [M+H]+ m/z 281.1777 observed vs. 281.1778 calculated) .
  • Melting Point (mp) Analysis : Used to assess purity (e.g., mp ranges: 58–60°C, 112–114°C) .
  • Nuclear Magnetic Resonance (NMR) : Provides structural elucidation of substituents and hydrazide linkages .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to irritation risks (H315, H319) .
  • Ventilation : Ensure fume hoods for dust/aerosol control.
  • Spill Management : Collect residues with non-sparking tools; avoid water to prevent environmental contamination .

Q. How is the biological activity of this compound assessed in vitro?

Common assays include:

  • DPPH Radical Scavenging : Evaluates antioxidant potential (e.g., IC₅₀ comparisons with ascorbic acid) .
  • Cholinesterase Inhibition : Measures acetylcholinesterase (AChE) activity via Ellman’s method for Alzheimer’s drug discovery .
  • Cytotoxicity Screening : Uses cell lines (e.g., HCT-116) with MTT assays to quantify apoptosis .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with low solubility?

  • Solvent Selection : Replace ethanol with DMF or DMSO for polar intermediates.
  • Catalyst Use : Add acetic acid to accelerate condensation reactions .
  • Purification Tweaks : Employ gradient recrystallization (e.g., ethyl acetate/petroleum ether) or column chromatography for challenging separations .

Q. How to resolve contradictions in reported biological activity across studies?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed DPPH concentration, pH).
  • Structural Confirmation : Verify derivative purity via HRMS and NMR to rule out impurities influencing results .
  • Mechanistic Profiling : Use molecular docking to compare binding affinities with targets like MAO-B or VEGFR2 .

Q. What strategies mitigate risks when toxicity data is limited?

  • QSAR Modeling : Predict acute toxicity using quantitative structure-activity relationships (e.g., lower lipophilicity correlates with reduced neurotoxicity) .
  • In Silico Tools : Apply tools like ProTox-II to estimate LD₅₀ and prioritize low-risk derivatives for testing.
  • Gradual Exposure Testing : Start with sub-milligram doses in cell assays before scaling to in vivo models .

Q. How to design ecotoxicological studies for this compound?

  • Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess LC₅₀.
  • Biodegradation Analysis : Monitor degradation products via LC-MS in simulated environmental conditions (soil/water systems) .
  • Bioaccumulation Potential : Calculate log Kow values to predict environmental persistence .

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